![molecular formula C11H11BrN2O B1270590 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole CAS No. 416882-00-3](/img/structure/B1270590.png)

1-[2-(2-bromophenoxy)ethyl]-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, involves strategic chemical reactions that ensure the formation of the imidazole ring along with the incorporation of substituents. One common method involves the condensation of diketones with aldehydes in the presence of ammonia or ammonium salts. This pathway typically leads to the formation of a wide range of imidazole derivatives, depending on the starting materials used. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones through palladium-catalyzed cascade reactions showcases the versatility of imidazole synthesis techniques (Zhang, J., Zhang, X., & Fan, X., 2016).

Molecular Structure Analysis

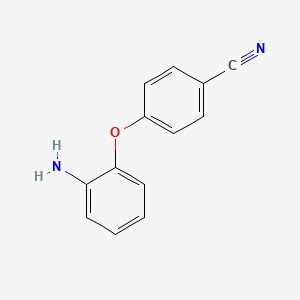

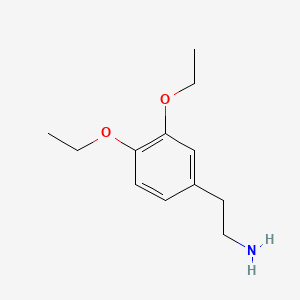

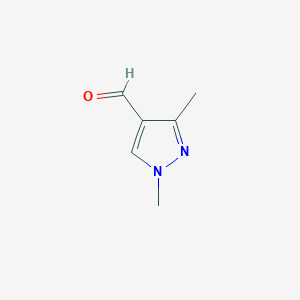

The molecular structure of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole is characterized by the presence of an imidazole ring linked to a 2-bromophenoxyethyl chain. This structure is crucial for its chemical behavior and interaction with other molecules. The imidazole ring provides a platform for nucleophilic substitution reactions, while the bromophenoxyethyl group enhances its ability to interact with various biological targets, demonstrating its potential in medicinal chemistry.

Chemical Reactions and Properties

Imidazole derivatives participate in a wide range of chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclization processes. For example, the synthesis of novel imidazole derivatives through reactions involving azide anion in the presence of boron trifluoride-diethyl etherate indicates the reactivity of imidazole compounds towards forming complex structures with potential biological activities (Chevreuil, F., et al., 2008).

Physical Properties Analysis

The physical properties of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement. The presence of the imidazole ring and bromophenoxyethyl group affects its interaction with solvents and its phase behavior. These properties are essential for determining its applicability in different chemical and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, including acidity, basicity, and reactivity, are pivotal in its application in synthetic chemistry. The imidazole ring's nitrogen atoms contribute to its basic nature, allowing it to act as a ligand in coordination chemistry. Furthermore, its reactivity towards electrophiles and nucleophiles opens avenues for creating a wide array of derivatives with varied biological and chemical properties.

Applications De Recherche Scientifique

1. Neuronal Nitric Oxide Synthase Inhibition

1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole, a closely related compound, has shown inhibitory activity against neuronal nitric oxide synthase. It is significant for its selectivity, being less potent against endothelial isoforms, suggesting potential applications in modulating neuronal activities mediated by nitric oxide (Salerno et al., 1999).

2. Estrogen Receptor Interaction and Cyclooxygenase Inhibition

Another similar compound, 1H-imidazoles, exhibited hormonal activity in estrogen receptor-positive cells and showed potent antiproliferative effects against human breast cancer cell lines. Additionally, these compounds demonstrated strong inhibitory effects on cyclooxygenase enzymes, suggesting a potential role in cancer treatment and inflammation modulation (Wiglenda et al., 2005).

3. Polymer Chemistry Applications

1-[2-(2-Bromophenoxy)ethyl]-1H-imidazole derivatives have been utilized in polymer chemistry. For instance, their conversion to polyelectrolyte copolymers via nucleophilic substitution has led to the development of water-soluble polymers with applications in stabilizing heterophase polymerization and conducting properties (Yuan et al., 2011).

4. Corrosion Inhibition

Imidazole derivatives have demonstrated potential as corrosion inhibitors. The introduction of various functional groups like OH, NH2, and OCH3 has been explored to enhance their efficacy, with applications in protecting metals from corrosion in acidic environments (Prashanth et al., 2021).

5. Antifungal Activity

Synthesized derivatives of 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole have exhibited antifungal activity against various strains, including Candida albicans and Aspergillus fumigatus. These compounds could be potential candidates for developing new antifungal agents (Chevreuil et al., 2008).

6. Antimicrobial Agents

Certain imidazole derivatives, including those structurally related to 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole, have been synthesized and tested for antimicrobial activities. They showed significant potential against various microorganisms, highlighting their role in antimicrobial therapy (Narwal et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

1-[2-(2-bromophenoxy)ethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOWPCMYBITZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN2C=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357807 |

Source

|

| Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |

CAS RN |

416882-00-3 |

Source

|

| Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)